

The Innate Immune Response to Bacterial Flagellin: A Technical Guide

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Compound of Interest

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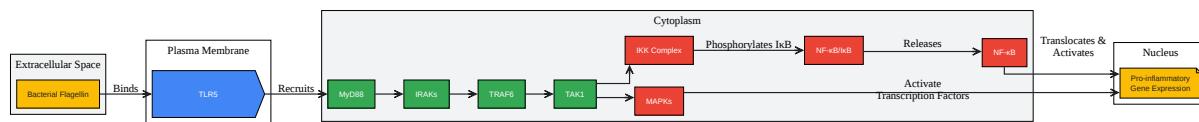
Introduction

Bacterial **flagellin**, the principal structural component of flagella, is a potent pathogen-associated molecular pattern (PAMP) that elicits a robust innate immune response in a wide range of organisms, from plants to mammals.^{[1][2][3][4]} The host's ability to recognize and respond to **flagellin** is a critical first line of defense against infection by flagellated bacteria. This recognition is mediated by two distinct arms of the innate immune system: the extracellular detection of **flagellin** by Toll-like receptor 5 (TLR5) and the intracellular sensing by the NAIP/NLRC4 (NOD-like receptor family CARD domain containing 4) inflammasome.^{[5][6]} This technical guide provides an in-depth overview of these core signaling pathways, presents quantitative data on the cellular responses, details key experimental protocols, and offers visualizations of the molecular interactions and workflows.

Extracellular Recognition of Flagellin: The TLR5 Signaling Pathway

The primary mechanism for detecting extracellular **flagellin** is through its interaction with TLR5, a pattern recognition receptor expressed on the surface of various immune and non-immune cells, including monocytes, dendritic cells, and epithelial cells.^{[6][7]} The binding of **flagellin** to TLR5 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immune responses.^{[2][8]}

The activation of TLR5 by **flagellin** involves the physical interaction of the D1 domain of monomeric **flagellin** with the extracellular domain of TLR5.[8] This interaction triggers the recruitment of the adaptor protein MyD88 to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR5.[1][2] The formation of the TLR5-MyD88 complex initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). This ultimately leads to the activation of the transcription factor NF- κ B (nuclear factor-kappa B) and mitogen-activated protein kinases (MAPKs), which translocate to the nucleus to induce the expression of a wide range of pro-inflammatory genes.[6][8][9]



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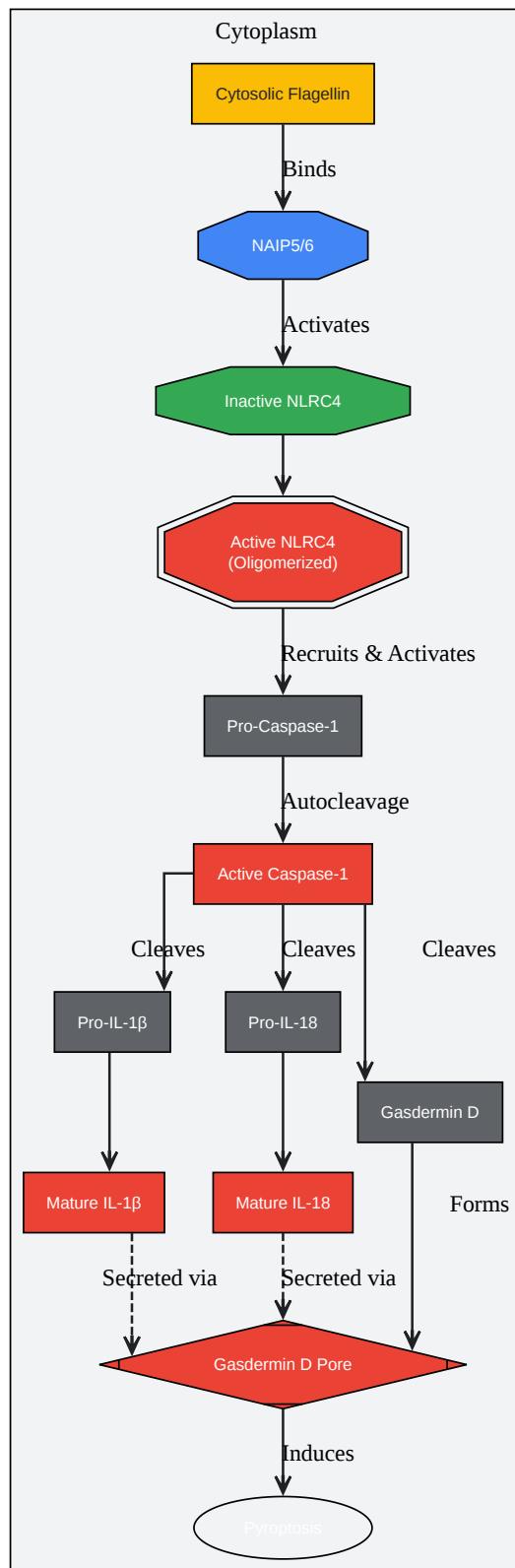
Caption: TLR5 signaling pathway initiated by bacterial **flagellin**.

Intracellular Recognition of Flagellin: The NAIP/NLRC4 Inflammasome

When flagellated bacteria invade the host cell cytoplasm, **flagellin** can be detected by the NAIP/NLRC4 inflammasome, a multi-protein complex that activates inflammatory caspases.[10][11] In mice, specific NAIP (NLR family, apoptosis inhibitory protein) members, NAIP5 and NAIP6, directly bind to bacterial **flagellin**.[11] This binding event induces a conformational change in the NAIP protein, allowing it to interact with and activate NLRC4.[12][13]

Activated NLRC4 oligomerizes to form a wheel-like structure that serves as a platform for the recruitment and activation of pro-caspase-1.[10][14] Caspase-1 then auto-cleaves to its active

form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[11][15] Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[15]



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Caption: NAIP/NLRC4 inflammasome activation by cytosolic **flagellin**.

Quantitative Data on Flagellin-Induced Immune Responses

The cellular response to **flagellin** is dose-dependent and results in the production of a variety of pro-inflammatory cytokines. The following tables summarize quantitative data from studies investigating these responses.

Table 1: **Flagellin**-Induced Cytokine Production in Murine Macrophages

Cell Type	Flagellin Concentration	Cytokine	Concentration (pg/mL)	Incubation Time	Reference
RAW264.7	1 µg/mL	IL-1β	~30 (mRNA fold change)	5 hours	[16]
RAW264.7	1 µg/mL	IL-6	~1500 (mRNA fold change)	5 hours	[16]
Ana-1	100 ng/mL	TNF-α	~1200	24 hours	[17][18]
Ana-1	100 ng/mL	IL-6	~350	24 hours	[17][18]
Bone Marrow-Derived	30 ng	IL-1β	~3000	3 hours	[19]

Table 2: **Flagellin**-Induced Cytokine Production in Human Cells

Cell Type	Flagellin Concentration	Cytokine	Concentration/Response	Incubation Time	Reference
THP-1	1 µg/mL	IL-8	~2500 pg/mL	24 hours	[20]
THP-1	1 µg/mL	IFN-β	~15 (mRNA fold change)	5 hours	[16]
HT29	1x10 ⁸ CFU/mL bacteria	IL-8	~1200 pg/mL	6 hours	[21]
Mononuclear cells	1 µg/mL	IL-1β	>30 (mRNA fold change)	3 hours	[22]
Mononuclear cells	1 µg/mL	TNF-α	~14 (mRNA fold change)	3 hours	[22]

Table 3: In Vivo Cytokine Response to **Flagellin** in Mice

Administration Route	Flagellin Dose	Organ/Flu id	Cytokine	Peak Concentration (pg/mL or ng/mL)	Time Point	Reference
Intravenous	5 µg/mouse	Plasma	TNF-α	~2000 pg/mL	1 hour	[23]
Intravenous	5 µg/mouse	Plasma	IL-6	~4000 pg/mL	3 hours	[23]
Intraperitoneal	Not specified	Serum	IL-6	5.5 ng/mL	2 hours	[24]
Intranasal	1 µg	Lungs	IL-1β	Not specified (peak mRNA)	Not specified	[25]
Intranasal	1 µg	Lungs	TNF-α	Not specified (peak mRNA)	Not specified	[25]

Key Experimental Protocols

Protocol 1: TLR5 Activation Assay using HEK-Blue™ TLR5 Reporter Cells

This protocol describes a method to quantify TLR5 activation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) in response to **flagellin** stimulation.

Materials:

- HEK-Blue™ TLR5 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)

- Purified bacterial **flagellin**
- 96-well cell culture plates
- Spectrophotometer (620-655 nm)

Method:

- Cell Seeding: Plate HEK-Blue™ TLR5 cells at a density of 5×10^4 cells/well in a 96-well plate and incubate for 24 hours.
- Stimulation: Prepare serial dilutions of **flagellin**. Add 20 μ L of each **flagellin** dilution to the appropriate wells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Detection: Add 180 μ L of HEK-Blue™ Detection medium to each well.
- Measurement: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm. The OD is directly proportional to the SEAP activity and thus to the level of TLR5 activation.

Protocol 2: NLRC4 Inflammasome Activation and IL-1 β Secretion in Macrophages

This protocol details the steps to induce and measure NLRC4 inflammasome activation in bone marrow-derived macrophages (BMDMs) through infection with *Salmonella Typhimurium*.

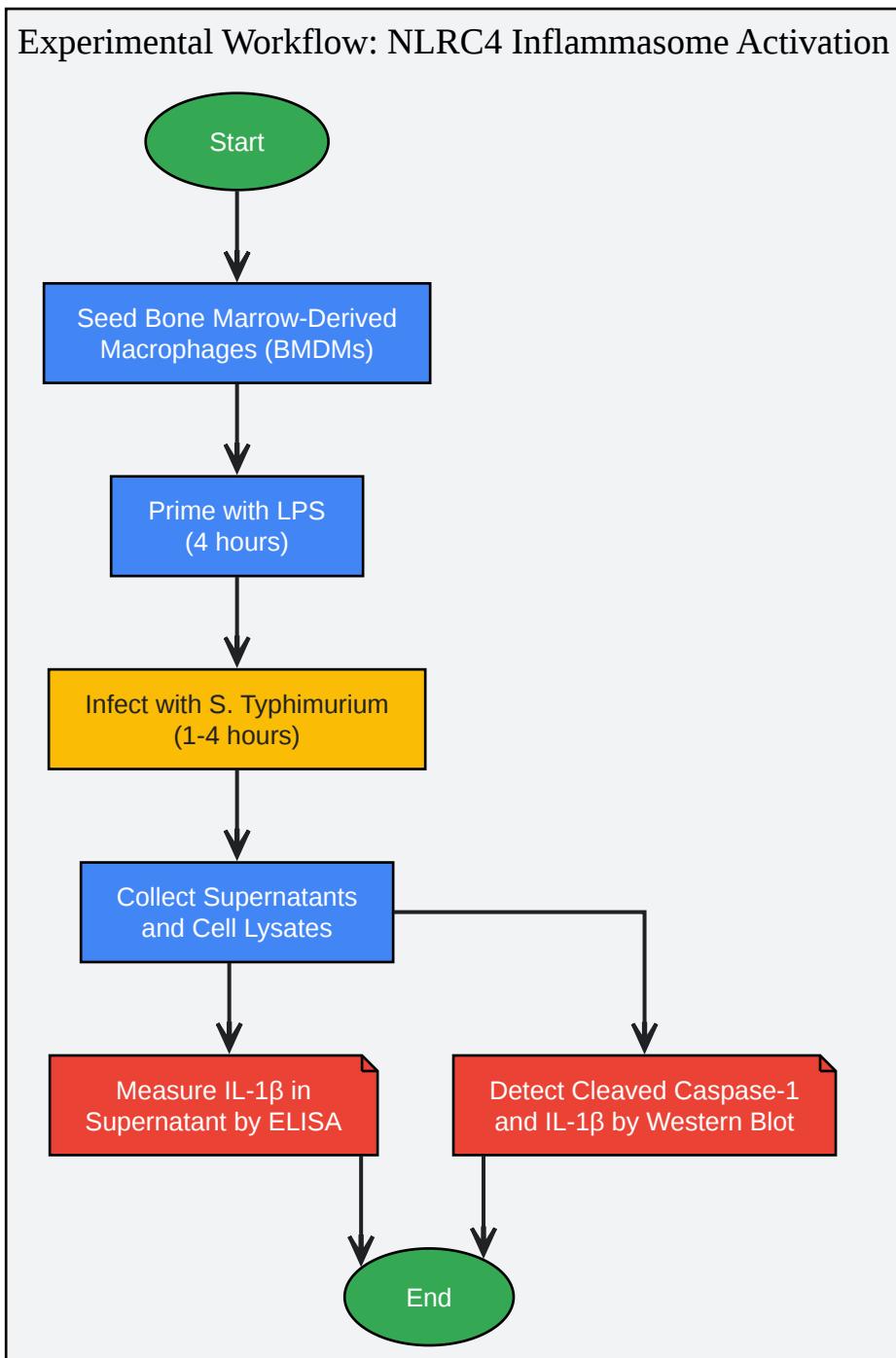
Materials:

- Bone marrow-derived macrophages (BMDMs)
- *Salmonella Typhimurium* (log-phase culture)
- LPS (lipopolysaccharide)
- DMEM complete medium

- ELISA kit for murine IL-1 β
- Reagents for Western blotting (lysis buffer, antibodies for caspase-1 and IL-1 β)

Method:

- Cell Seeding and Priming: Seed BMDMs in 24-well plates. Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to upregulate pro-IL-1 β expression.[\[26\]](#)
- Bacterial Infection: Infect the primed BMDMs with log-phase *S. Typhimurium* at a specified multiplicity of infection (MOI).
- Incubation: Incubate for the desired time (e.g., 1-4 hours) to allow for bacterial invasion and inflammasome activation.
- Sample Collection: Collect the cell culture supernatants for cytokine analysis. Lyse the remaining cells for Western blot analysis.
- IL-1 β ELISA: Quantify the concentration of mature IL-1 β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Western Blotting: Analyze the cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1 β .



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